Salsoline
Overview
Description
Salsoline is a tetrahydroisoquinoline alkaloid found in some plants of the genus Salsola. It is a monomethylated metabolite of salsolinol, which has been linked to Parkinson’s disease and the neuropathology of chronic alcoholism . This compound is known for its presence in the brain regions with high dopamine concentrations, such as the frontal cortex, basal ganglia, and hypothalamus .
Mechanism of Action
Target of Action
Salsoline is a derivative of dopamine , and it is thought to interact with dopaminergic neurons in the central nervous system . It is considered to alter the function of these neurons .
Mode of Action
It is known that this compound can alter the function of dopaminergic neurons . This alteration could lead to changes in neurotransmission and potentially have neurotoxic or neuroprotective effects .
Biochemical Pathways
This compound is involved in the biochemical pathways of dopamine metabolism . It is formed endogenously through the non-enzymatic condensation of dopamine with acetaldehyde . The compound is also thought to influence the glutathione pathway, which is critical for maintaining cytosolic dopamine homeostasis .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier . This allows this compound to interact directly with neurons in the central nervous system .
Result of Action
The results of this compound’s action can vary. In some cases, it may have neurotoxic effects, potentially contributing to conditions like Parkinson’s disease . Some studies suggest that this compound may also have neuroprotective effects . For example, it has been found to decrease the reactive oxygen species level in SH-SY5Y cells treated by H2O2 and the caspase activity induced by H2O2 or 6-hydroxydopamine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of acetaldehyde, a product of alcohol metabolism, can lead to the endogenous formation of this compound . Additionally, the compound’s effects may be influenced by the concentration of dopamine and other factors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salsoline can be synthesized through the Pictet-Spengler condensation reaction, where dopamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline structure . The reaction typically involves the use of hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction from plants of the genus Salsola, followed by purification processes such as crystallization and chromatography . The extraction process may involve solvents like chloroform or benzene, given this compound’s solubility properties .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound, such as dihydrothis compound.
Substitution: Substituted this compound derivatives with different functional groups attached to the nitrogenous ring.
Scientific Research Applications
Salsoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Salsolinol: A closely related compound with similar neurotoxic and neuroprotective properties.
Isosalsoline: Another tetrahydroisoquinoline derivative with comparable biological activities.
Norsalsolinol: A derivative with distinct pharmacological effects.
Carboxysalsolinol: A compound with unique structural features and biological activities.
Uniqueness of this compound: this compound is unique due to its specific interaction with dopaminergic neurons and its dual role in neurotoxicity and neuroprotection. Its presence in brain regions with high dopamine concentrations and its potential involvement in Parkinson’s disease and chronic alcoholism make it a compound of significant interest in neurochemical research .
Properties
IUPAC Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRLBGPGZHUPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871573 | |
Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-31-6, 76419-97-1 | |
Record name | Salsoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 76419-97-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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